molecular formula C21H20O3S B11941357 4-Biphenylyl mesitylenesulfonate CAS No. 67811-08-9

4-Biphenylyl mesitylenesulfonate

Cat. No.: B11941357
CAS No.: 67811-08-9
M. Wt: 352.4 g/mol
InChI Key: KVZYSRBCNAUSSK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-biphenylyl mesitylenesulfonate typically involves the reaction of biphenyl with mesitylenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

Biphenyl+Mesitylenesulfonyl chloride4-Biphenylyl mesitylenesulfonate+HCl\text{Biphenyl} + \text{Mesitylenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Biphenyl+Mesitylenesulfonyl chloride→4-Biphenylyl mesitylenesulfonate+HCl

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Biphenylyl mesitylenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction: The biphenyl moiety can undergo oxidation and reduction reactions, although these are less common for the sulfonate ester itself.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include biphenyl derivatives with various functional groups.

    Oxidation Products: Oxidation can lead to the formation of biphenyl quinones or other oxidized derivatives.

Scientific Research Applications

4-Biphenylyl mesitylenesulfonate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-biphenylyl mesitylenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The sulfonate group is electron-withdrawing, making the biphenyl moiety more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce different functional groups into the biphenyl framework .

Comparison with Similar Compounds

  • Phenyl mesitylenesulfonate
  • 4-Biphenylyl phenyl sulfide
  • 1-Naphthyl mesitylenesulfonate
  • 4-Biphenylyl diphenylsilane

Comparison: 4-Biphenylyl mesitylenesulfonate is unique due to the presence of both biphenyl and mesitylene moieties, which confer distinct chemical propertiesThe biphenyl group provides additional sites for functionalization, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

67811-08-9

Molecular Formula

C21H20O3S

Molecular Weight

352.4 g/mol

IUPAC Name

(4-phenylphenyl) 2,4,6-trimethylbenzenesulfonate

InChI

InChI=1S/C21H20O3S/c1-15-13-16(2)21(17(3)14-15)25(22,23)24-20-11-9-19(10-12-20)18-7-5-4-6-8-18/h4-14H,1-3H3

InChI Key

KVZYSRBCNAUSSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)C3=CC=CC=C3)C

Origin of Product

United States

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